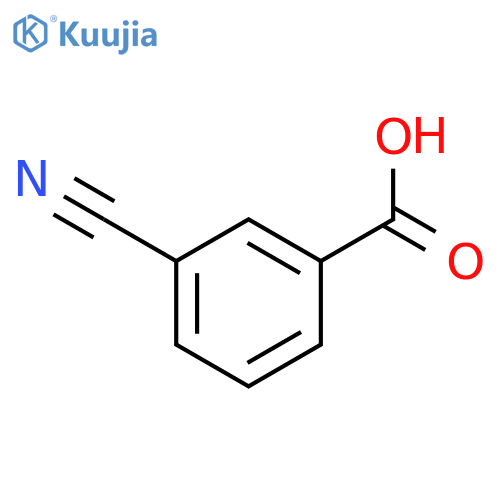Cas no 1877-72-1 (3-Cyanobenzoic acid)

3-Cyanobenzoic acid structure
商品名:3-Cyanobenzoic acid
3-Cyanobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Cyanobenzoic acid
- 3-Carboxybenzonitrile
- m-Cyanobenzoic acid
- 3-CYANO-BENZOIC ACID
- 3-cyanobenzaldehyde
- 3-formyl-benzonitrile
- Benzoic acid,3-cyano
- Benzoic acid,m-cyano
- Isophthalic acid mononitrile
- RARECHEM AL BE 0051
- m-Carboxybenzonitrile
- Benzoic acid, m-cyano-
- 3-Cyanobenzoic acid 98%
- 3-CYANOBENZOIC ACID 99+%
- 3-Cyanobenzoic acid, 98+%
- Benzoic acid, 3-cyano-
- 3-Cyanobenzoicacid
- GYLKKXHEIIFTJH-UHFFFAOYSA-N
- D2GC692D78
- 3-cyano-benzoicacid
- 3-cyano benzoic acid
- Enamine_005492
- KSC179Q0L
- Jsp003847
- HMS1409J14
- KS-
- F2191-0030
- EN300-17320
- TS-01915
- AE-562/43460675
- EINECS 217-511-1
- SCHEMBL60691
- W-107769
- InChI=1/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11
- CS-D1397
- FT-0615553
- A4150
- 1877-72-1
- 3-Cyanobenzoic acid, 98%
- MFCD00002486
- STR03459
- AKOS000120507
- DTXSID00172074
- AC-7326
- Q27276020
- tert-butyl?6-fluoro-3-methyl-1H-indazole-1-carboxylate
- AMY30318
- Z56921155
- NS00026135
- CHEMBL66210
- UNII-D2GC692D78
- DB-044647
- DTXCID1094565
- 3-Carboxybenzonitrile; m-Carboxybenzonitrile; m-Cyanobenzoic Acid;
- STL445584
-
- MDL: MFCD00002486
- インチ: 1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11)
- InChIKey: GYLKKXHEIIFTJH-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1=C([H])C([H])=C([H])C(C#N)=C1[H])=O
- BRN: 1862566
計算された属性
- せいみつぶんしりょう: 147.032028g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 147.032028g/mol
- 単一同位体質量: 147.032028g/mol
- 水素結合トポロジー分子極性表面積: 61.1Ų
- 重原子数: 11
- 複雑さ: 203
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.3067 (rough estimate)
- ゆうかいてん: 218.0 to 222.0 deg-C
- ふってん: 267.22°C (rough estimate)
- フラッシュポイント: 150.1 °C
- 屈折率: 1.4700 (estimate)
- PSA: 61.09000
- LogP: 1.25648
- 酸性度係数(pKa): 3.60(at 25℃)
- ようかいせい: びようようせい
3-Cyanobenzoic acid セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3439
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S22
-
危険物標識:

- 包装カテゴリ:III
- 危険レベル:6.1
- 危険レベル:6.1
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:6.1
- 包装等級:III
- リスク用語:R20/21/22
- 包装グループ:III
3-Cyanobenzoic acid 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Cyanobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153319-100g |
3-Cyanobenzoic acid |
1877-72-1 | 95+% | 100g |
$102 | 2022-06-12 | |
| Enamine | EN300-17320-100.0g |
3-cyanobenzoic acid |
1877-72-1 | 95% | 100g |
$130.0 | 2023-05-02 | |
| Life Chemicals | F2191-0030-5g |
3-Cyanobenzoic acid |
1877-72-1 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
| Chemenu | CM153319-100g |
3-Cyanobenzoic acid |
1877-72-1 | 95+% | 100g |
$102 | 2021-06-17 | |
| Apollo Scientific | OR16147-25g |
3-Cyanobenzoic acid |
1877-72-1 | 95 | 25g |
£33.00 | 2025-02-19 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23836-5g |
3-Cyanobenzoic acid, 98+% |
1877-72-1 | 98+% | 5g |
¥493.00 | 2023-02-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HO974-5g |
3-Cyanobenzoic acid |
1877-72-1 | 98% | 5g |
¥53.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HO974-25g |
3-Cyanobenzoic acid |
1877-72-1 | 98% | 25g |
¥157.0 | 2022-05-30 | |
| Enamine | EN300-17320-0.25g |
3-cyanobenzoic acid |
1877-72-1 | 95% | 0.25g |
$19.0 | 2023-09-20 | |
| Enamine | EN300-17320-2.5g |
3-cyanobenzoic acid |
1877-72-1 | 95% | 2.5g |
$27.0 | 2023-09-20 |
3-Cyanobenzoic acid サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:1877-72-1)3-氰基苯甲酸
注文番号:LE2468962
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:39
価格 ($):discuss personally
3-Cyanobenzoic acid 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
1877-72-1 (3-Cyanobenzoic acid) 関連製品
- 23341-13-1(1,3-Benzenedicarboxylicacid, 5-cyano-)
- 253678-93-2([1,1'-Biphenyl]-3-carboxylicacid, 3'-cyano-)
- 149506-93-4(4'-Cyanobiphenyl-3-carboxylic acid)
- 5728-46-1(4-(4-Cyanophenyl)benzoic acid)
- 253878-93-2(3'-Cyanobiphenyl-3-carboxylic acid)
- 73831-13-7(4-Cyano-3-methylbenzoic acid)
- 78621-81-5(3-Cyano-5-methylbenzoic acid)
- 1975-53-7(4-Cyano-2-methylbenzoic acid)
- 3839-18-7(3-cyanonaphthalene-1-carboxylic Acid)
- 3839-20-1(5-cyanonaphthalene-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1877-72-1)3-Cyanobenzoic acid

清らかである:99%
はかる:1kg
価格 ($):230.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1877-72-1)3-Cyanobenzoic acid

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ



